molecular formula C15H12ClNO2 B14128147 N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide

Cat. No.: B14128147
M. Wt: 273.71 g/mol
InChI Key: KSKTYEZZQXWERD-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-methyl-2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chlorobenzoyl chloride+N-methyl-2-phenylacetamideThis compound\text{2-chlorobenzoyl chloride} + \text{N-methyl-2-phenylacetamide} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+N-methyl-2-phenylacetamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

N-(2-Chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide is unique due to its specific structural features, such as the presence of both chlorophenyl and phenylacetamide groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-methyl-2-oxo-2-phenylacetamide

InChI

InChI=1S/C15H12ClNO2/c1-17(13-10-6-5-9-12(13)16)15(19)14(18)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

KSKTYEZZQXWERD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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